Lipophilicity Gain from 3-Chloro Substituent
The target compound exhibits a predicted logP of 1.60510 , compared with a logP of 0.95170 for the closest non-halogenated analog, (2-oxo-5-(trifluoromethyl)pyridin-1-yl)acetic acid (CAS 308294-33-9) . The difference of approximately +0.65 log units is attributable exclusively to the 3-chloro substituent. This magnitude of lipophilicity increase is consistent with the Hansch π value for aromatic chlorine and is large enough to influence membrane partitioning and oral absorption in drug-like molecules [1]. Both values were obtained from the same predictive platform (ChemSrc), ensuring internal consistency of the comparison.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.60510 |
| Comparator Or Baseline | (2-Oxo-5-(trifluoromethyl)pyridin-1-yl)acetic acid (CAS 308294-33-9): logP = 0.95170 |
| Quantified Difference | ΔlogP = +0.65340 (absolute); 68.7% higher logP value |
| Conditions | Predicted logP values from ChemSrc database (ACD/Labs algorithm) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and central nervous system penetration, making the 3-chloro analog a more suitable starting point for neuroscience or intracellular target programmes.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. Aromatic Cl π = 0.71. View Source
